6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine

Catalog No.
S3341387
CAS No.
4931-26-4
M.F
C13H11N3
M. Wt
209.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine

CAS Number

4931-26-4

Product Name

6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine

IUPAC Name

6-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

InChI

InChI=1S/C13H11N3/c1-10-7-8-12-14-13(15-16(12)9-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

NZAPEEVXUQFNQS-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(=N2)C3=CC=CC=C3)C=C1

Canonical SMILES

CC1=CN2C(=NC(=N2)C3=CC=CC=C3)C=C1

Description

The exact mass of the compound 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76013. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Heterocyclic rings: The molecule contains two heterocyclic rings, a triazole ring and a pyridine ring. Heterocyclic compounds are known for their diverse biological activities . This particular combination of rings is less common, potentially offering unique properties for further study.
  • Phenyl group: The presence of a phenyl group can influence the molecule's interaction with biological targets . Phenyl rings are commonly found in pharmaceuticals due to their ability to enhance potency and selectivity.
  • Methyl group: The methyl group can play a role in the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties .

6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused triazole and pyridine structure. This compound features a methyl group at the 6-position and a phenyl group at the 2-position of the triazole ring. The unique arrangement of nitrogen and carbon atoms in its structure contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine can be explored through various synthetic pathways. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the triazole ring can engage in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, often facilitated by catalysts or specific reaction conditions.
  • Oxidation and Reduction: The presence of nitrogen and other functional groups allows for oxidation and reduction reactions, which can modify the electronic properties of the molecule.

Research indicates that 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine exhibits significant biological activities. Notably:

  • Antiviral Properties: Some derivatives have shown effectiveness against viral infections by disrupting key viral processes.
  • Anticancer Activity: Studies have suggested potential cytotoxic effects against various cancer cell lines, indicating its role as a candidate for cancer therapy.
  • Neuroprotective Effects: Preliminary studies suggest that this compound may provide neuroprotection, making it relevant in neurodegenerative disease research.

The synthesis of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods:

  • Microwave-Assisted Synthesis: This eco-friendly method allows for rapid synthesis under controlled conditions without the need for catalysts. Reactions typically involve heating appropriate precursors in solvents like toluene at elevated temperatures .
  • Reflux Conditions: Traditional reflux methods can also be employed using hydrazines and carbonyl compounds to construct the triazole framework .
  • Palladium-Catalyzed Reactions: Advanced synthetic routes may involve palladium-catalyzed coupling reactions to introduce various substituents onto the triazole ring .

The applications of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine extend across various fields:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated as a lead compound in drug discovery for antiviral and anticancer therapies.
  • Material Science: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications .

Studies on the interactions of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine with biological targets reveal its potential mechanisms of action:

  • Molecular Docking Studies: These studies help elucidate how this compound binds to specific proteins or enzymes involved in disease processes .
  • In Vitro Assays: Experimental assays have been conducted to assess its efficacy against various pathogens and cancer cell lines.

Several compounds share structural similarities with 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine. These include:

Compound NameStructure TypeUnique Features
7-Methyl-[1,2,4]triazolo[1,5-a]pyridineTriazolo-pyridineExhibits different biological activities
5-Phenyl-[1,2,4]triazolo[3,4-b]quinolineTriazolo-quinolineKnown for its antimicrobial properties
3-Amino-[1,2,4]triazolo[1,5-a]pyridineTriazolo-pyridinePotential as an anti-inflammatory agent

These compounds differ primarily in their substituents and structural arrangements but retain similar core functionalities that contribute to their biological activities.

XLogP3

2.8

Other CAS

4931-26-4

Wikipedia

MLS002693968

Dates

Modify: 2024-02-18

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